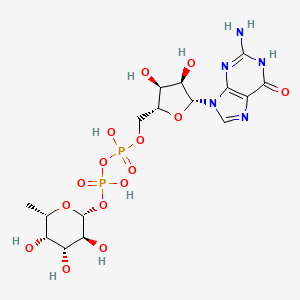
GDP-β-L-岩藻糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
生化分析
Biochemical Properties
GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose .
Cellular Effects
The effects of GDP-beta-L-fucose on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .
Molecular Mechanism
The molecular mechanism of action of GDP-beta-L-fucose involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, GDP-beta-L-fucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose has been optimized, and the final product has been purified . The formation of GDP-beta-L-fucose by the recombinant enzymes was verified by HPLC and NMR analyses .
Metabolic Pathways
GDP-beta-L-fucose is involved in the de novo metabolic pathway, which starts from D-mannose conversion into GDP-beta-L-fucose via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .
准备方法
化学反应分析
反应类型: GDP-岩藻糖会发生各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
相似化合物的比较
属性
CAS 编号 |
15839-70-0 |
|---|---|
分子式 |
C16H25N5O15P2 |
分子量 |
589.3 g/mol |
IUPAC 名称 |
[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1 |
InChI 键 |
LQEBEXMHBLQMDB-CQNJXGQFSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?
A1: GDP-beta-L-fucose serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from GDP-beta-L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]
Q2: How does the availability of GDP-beta-L-fucose impact the synthesis of other nucleotide sugars?
A2: Research suggests that GDP-beta-L-fucose can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, GDP-beta-L-fucose strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of GDP-beta-L-fucose. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.
Q3: Which enzymes are involved in the biosynthesis and utilization of GDP-beta-L-fucose?
A3: Several key enzymes participate in GDP-beta-L-fucose metabolism:
- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in GDP-beta-L-fucose biosynthesis. [] Gmd is subject to feedback inhibition by GDP-beta-L-fucose. []
- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / GDP-beta-L-fucose synthetase): Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []
- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for GDP-beta-L-fucose synthesis. [, ]
- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of GDP-beta-L-fucose from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]
- Fucosyltransferases: Utilize GDP-beta-L-fucose as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]
Q4: What are the structural features of GDP-beta-L-fucose that are important for its recognition by enzymes?
A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of GDP-beta-L-fucose crucial for enzyme recognition:
- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []
- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []
- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of GDP-beta-L-fucose. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with GDP-beta-l-fucose. []
Q5: How is GDP-beta-L-fucose typically synthesized in the laboratory?
A5: Several methods have been developed for the chemical synthesis of GDP-beta-L-fucose:
- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate GDP-beta-L-fucose. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]
- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of GDP-beta-L-fucose by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []
Q6: Are there any known inhibitors of enzymes involved in GDP-beta-L-fucose metabolism?
A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:
- GDP-beta-L-fucose analogues: Designing stable analogues of GDP-beta-L-fucose with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]
- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting GDP-beta-L-fucose biosynthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















